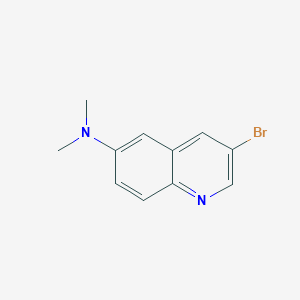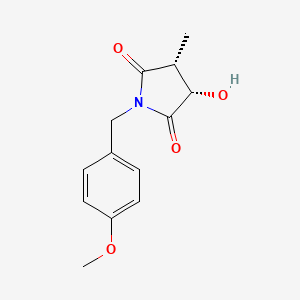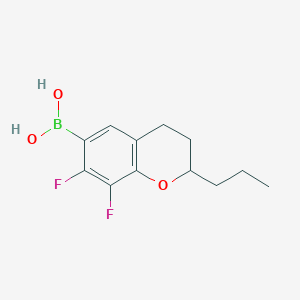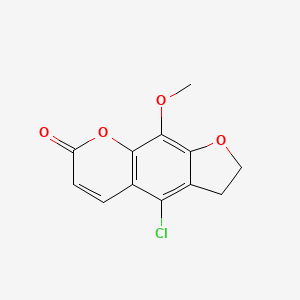
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one is a chemical compound with the molecular formula C18H22O It is a derivative of naphthalene, characterized by the presence of two methyl groups at positions 6 and 7, and a hex-5-en-1-one side chain attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6,7-dimethylnaphthalene and hex-5-en-1-one.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction, where 6,7-dimethylnaphthalene reacts with hex-5-en-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the desired ketone product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactors, continuous flow processes, and advanced purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Methylnaphthalen-1-yl)hex-5-en-1-one
- 1-(7-Methylnaphthalen-1-yl)hex-5-en-1-one
- 1-(6,7-Dimethylnaphthalen-1-yl)pent-4-en-1-one
Uniqueness
1-(6,7-Dimethylnaphthalen-1-yl)hex-5-en-1-one is unique due to the presence of two methyl groups at positions 6 and 7 on the naphthalene ring, which can influence its chemical reactivity and biological activity. The hex-5-en-1-one side chain also provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
95544-14-2 |
|---|---|
Fórmula molecular |
C18H20O |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
1-(6,7-dimethylnaphthalen-1-yl)hex-5-en-1-one |
InChI |
InChI=1S/C18H20O/c1-4-5-6-10-18(19)16-9-7-8-15-11-13(2)14(3)12-17(15)16/h4,7-9,11-12H,1,5-6,10H2,2-3H3 |
Clave InChI |
JVJWTPNQRUYPAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C(=CC=C2)C(=O)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)









![Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862638.png)

![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)

